3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that features a combination of benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole moieties using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied as potential candidates for new drug molecules due to their unique structural features.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Organic Electronics:
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Material Properties: In materials science, its electronic properties are influenced by the conjugation and arrangement of its aromatic rings.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the difluorophenyl group.
5-(3,5-Difluorophenyl)-1,3,4-oxadiazole: Lacks the benzodioxole moiety.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O4/c19-11-3-10(4-12(20)6-11)18-23-22-16(27-18)7-15-21-17(24-28-15)9-1-2-13-14(5-9)26-8-25-13/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCBFEGJRVJMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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